molecular formula C17H21NO B3337624 (1R,2S)-2-(Isopropylamino)-1,2-diphenylethanol CAS No. 71653-81-1

(1R,2S)-2-(Isopropylamino)-1,2-diphenylethanol

Cat. No. B3337624
CAS RN: 71653-81-1
M. Wt: 255.35 g/mol
InChI Key: ILABSMRKFLZNPK-DLBZAZTESA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the first asymmetric synthesis of enantiomerically pure (1R,2S)-(-)-(1,2-epoxypropyl)phosphonic acid (fosfomycin) was reported in the Journal of Organic Chemistry .


Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. The specific molecular structure of “(1R,2S)-2-(Isopropylamino)-1,2-diphenylethanol” is not provided in the search results .


Chemical Reactions Analysis

The chemical reactions involving “(1R,2S)-2-(Isopropylamino)-1,2-diphenylethanol” are not specified in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. The specific physical and chemical properties of “(1R,2S)-2-(Isopropylamino)-1,2-diphenylethanol” are not provided in the search results .

Scientific Research Applications

Optical Resolution by Ligand-Exchange Chromatography

Yuki et al. (1987) developed novel chiral stationary phases from derivatives of (1R,2S)-2-amino-1,2-diphenylethanol, which effectively resolved amino acids and their derivatives via ligand-exchange high-performance liquid chromatography (Yuki, Saigo, Kimoto, Tachibana, & Hasegawa, 1987).

NMR Analysis of Chiral Carboxylic Acids

Fulwood and Parker (1994) identified (1R,2R)-1,2-diphenylethane-1,2-diamine as an effective chiral solvating agent in the NMR analysis of chiral carboxylic acids, highlighting its utility in determining enantiomeric purity (Fulwood & Parker, 1994).

Electrophilic Amination of Chiral Oxazaphospholanes

Pagliarin et al. (1996) designed (1R,2S)-1,3-diphenyl-2-(N-isopropylamino)-1-propanol as a chiral auxiliary for the electrophilic amination of 1,3,2-oxazaphospholanes, demonstrating its efficacy in predicting and achieving diastereoselectivity (Pagliarin, Papeo, Sello, Sisti, & Paleari, 1996).

Synthesis and Characterization of Chiral Ligands

Xiao (2007) synthesized novel chiral tetradentate bisferrocenyl ligands using chiral 1,2-diphenylethane-diamine derivatives, contributing to the development of asymmetric synthesis and organometallic chemistry (Xiao, 2007).

Resolution of Amino Acids Enantiomers

Yuki et al. (1986) prepared chemically bonded chiral stationary phases derived from (1R,2S)-2-carboxymethylamino-1,2-diphenylethanol, effectively separating amino acids enantiomers through ligand exchange chromatography (Yuki, Saigo, Tachibana, & Hasegawa, 1986).

Preparation of Enantiomerically Pure Diamines

Braddock et al. (2006) reported a preparation method for (1S,2S)- and (1R,2R)-1,2-diamino-1,2-diphenylethanes, providing a scalable approach for producing these enantiomerically pure compounds (Braddock, Redmond, Hermitage, & White, 2006).

Catalytic Asymmetric Hydroformylation

Hayashi et al. (1979) utilized chiral bidentate phosphorus ligands, including (1R,2R)-1,2-bis(phosphinomethyl) cyclobutanes derived from 1,2-diphenylethane, for rhodium-catalyzed asymmetric hydroformylation, demonstrating their importance in catalysis (Hayashi, Tanaka, Ikeda, & Ogata, 1979).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules at the cellular level to produce its effects. The specific mechanism of action for “(1R,2S)-2-(Isopropylamino)-1,2-diphenylethanol” is not provided in the search results .

Safety and Hazards

The safety and hazards associated with a compound refer to the potential risks and precautions needed when handling or using the compound. The specific safety and hazards of “(1R,2S)-2-(Isopropylamino)-1,2-diphenylethanol” are not provided in the search results .

Future Directions

The future directions for research and development involving “(1R,2S)-2-(Isopropylamino)-1,2-diphenylethanol” are not specified in the search results .

properties

IUPAC Name

(1R,2S)-1,2-diphenyl-2-(propan-2-ylamino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-13(2)18-16(14-9-5-3-6-10-14)17(19)15-11-7-4-8-12-15/h3-13,16-19H,1-2H3/t16-,17+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILABSMRKFLZNPK-DLBZAZTESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(C1=CC=CC=C1)C(C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N[C@@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-2-(Isopropylamino)-1,2-diphenylethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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